METRIBUZIN-DIKETO
Description
Properties
IUPAC Name |
4-amino-6-tert-butyl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBXXEZLRFCZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)N(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037616 | |
| Record name | Diketometribuzin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56507-37-0 | |
| Record name | Diketometribuzin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56507-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diketometribuzin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056507370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diketometribuzin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIKETOMETRIBUZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J720PX0KGE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
The EPA’s LC/MS/MS method employs a Phenomenex Kinetex C8 column (100 mm × 3.0 mm, 2.6 µm) with mobile phases of 0.2% acetic acid in water/acetonitrile (9:1 v/v) and acetonitrile. this compound elutes at 2.0 minutes under gradient conditions (Table 2), with a limit of detection (LOD) of 0.1 ng/mL.
Table 2: LC/MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Phenomenex Kinetex C8 |
| Mobile Phase A | 0.2% acetic acid in H2O/ACN (9:1) |
| Mobile Phase B | 0.2% acetic acid in ACN |
| Flow Rate | 500 µL/min |
| Retention Time | 2.0 minutes |
| LOD | 0.1 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
For non-polar matrices, GC-MS with a DB-5MS column (30 m × 0.25 mm × 0.25 µm) provides complementary data. The injector port is maintained at 280°C, and the column temperature ramps from 120°C to 300°C at 20°C/min. This compound is detected via selective ion monitoring (SIM) at m/z 127 → 110.1 and 81.9.
Environmental and Toxicological Considerations
While this report focuses on synthesis, regulatory insights from the California Environmental Protection Agency highlight the need for stringent controls due to metribuzin’s thyroid-disrupting effects. Residual solvents (e.g., acetonitrile) must be reduced to <10 ppm, validated via headspace GC-MS .
Chemical Reactions Analysis
METRIBUZIN-DIKETO undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of metribuzin to this compound through oxidative desulfuration.
Reduction: This compound can be further reduced to form other metabolites such as desamino-diketo-metribuzin.
Substitution: Various substitution reactions can occur, leading to the formation of different derivatives of this compound.
Common reagents used in these reactions include oxidizing agents for the oxidative desulfuration and reducing agents for the reduction processes. The major products formed from these reactions are primarily other metabolites of metribuzin, such as desamino-metribuzin and desamino-diketo-metribuzin .
Scientific Research Applications
Environmental Chemistry
Metribuzin-Diketo is crucial in understanding the environmental fate of metribuzin. Research indicates that it plays a role in assessing soil and water quality post-herbicide application.
Key Findings:
- Degradation Pathways : this compound is formed through various degradation processes of metribuzin in soil and aquatic environments. Studies have shown that it can persist in soil but is subject to microbial degradation.
- Impact on Soil Quality : The presence of this compound can affect soil microbial communities and overall soil health, necessitating further studies on its long-term effects .
Agricultural Science
In agricultural contexts, this compound serves as a marker for metribuzin usage and its phytotoxic effects on crops.
Case Study: Potato Yield Loss
A study conducted over two years evaluated potato yield loss due to metribuzin sensitivity. The research found that foliar injury correlated significantly with yield reduction, highlighting the importance of monitoring this compound levels for predicting crop health .
Research Insights:
- Phytotoxicity : Variations in temperature and moisture levels significantly influence the phytotoxic effects of metribuzin and its metabolites .
- Detoxification Mechanisms : Different plant species exhibit varying abilities to detoxify metribuzin through metabolic pathways that produce this compound and other metabolites .
Analytical Chemistry
This compound is often analyzed using advanced techniques such as gas chromatography and mass spectrometry.
Data Table: Analytical Methods
| Compound | Retention Time (min) | Target Transition (T) | Qualifier Transition (Q1) | Qualifier Transition (Q2) |
|---|---|---|---|---|
| Metribuzin | 7.2 | 198 > 82 | 198 > 110.1 | 198 > 89 |
| This compound | 6.1 | 168 > 55 | 168 > 83 | 168 > 126 |
This table shows the retention times and transitions used for detecting Metribuzin and its metabolites in environmental samples .
Toxicology
Research into the toxicological effects of this compound reveals potential risks to human health and ecosystems.
Key Insights:
- Toxicity Studies : Studies have indicated that while Metribuzin shows some toxicity in animal models, this compound's specific effects require further investigation to understand its impact on non-target organisms .
- Resistance Mechanisms : Enhanced metabolism leading to resistance against metribuzin has been observed in certain weed populations, with implications for herbicide efficacy .
Mechanism of Action
METRIBUZIN-DIKETO exerts its effects primarily through its role as a metabolite of metribuzin. Metribuzin inhibits photosynthesis by disrupting photosystem II, leading to the death of weeds . The degradation of metribuzin to this compound involves oxidative desulfuration, which is facilitated by environmental factors such as soil type and microbial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Metribuzin and Its Derivatives
Metribuzin (C₈H₁₄N₄OS; CAS 21087-64-9): The parent compound contains a methylthio group and an amino group on the triazine ring. It acts by inhibiting photosynthesis in susceptible plants .
Metribuzin-diketo : Formed via oxidative degradation, it replaces the methylthio group with a diketone moiety, reducing herbicidal activity but increasing polarity, which influences its environmental persistence and detection methods .
Metribuzin-desamino-diketo (C₇H₁₁N₃O₂; CAS 52236-30-3): Lacks the amino group present in this compound, further altering solubility and chromatographic behavior. Used alongside this compound in residue testing .
Triazine and Sulfonylurea Herbicides
Ethametsulfuron methyl ester (C₁₅H₁₈N₄O₆S; CAS N/A) and metsulfuron methyl ester (C₁₄H₁₅N₅O₆S; CAS 74223-64-6): Sulfonylurea herbicides with triazine cores but differ in mode of action (acetolactate synthase inhibition). Their structural complexity necessitates distinct analytical protocols compared to this compound .
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | C₇H₁₂N₄O₂ | 56507-37-0 | 184.20 | Pesticide residue testing standards |
| Metribuzin-desamino-diketo | C₇H₁₁N₃O₂ | 52236-30-3 | 169.18 | Analytical reference material |
| Metribuzin | C₈H₁₄N₄OS | 21087-64-9 | 214.28 | Herbicidal activity |
| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | 74223-64-6 | 381.36 | ALS inhibitor herbicide |
Analytical and Stability Considerations
- Detection Methods : this compound is quantified using LC-MS/MS due to its polar nature, whereas less polar derivatives like metribuzin-N-methyl are amenable to GC-MS .
- Storage : Requires refrigeration (0–6°C) to maintain stability, a common requirement for triazine metabolites to prevent degradation .
Biological Activity
Metribuzin-diketo is a significant metabolite of the herbicide metribuzin, which is widely used in agriculture for weed control. Understanding its biological activity is crucial for assessing its environmental impact, efficacy as a herbicide, and potential toxicity to non-target organisms. This article reviews the biological activity of this compound, focusing on its degradation pathways, phytotoxicity, and ecological effects.
1. Chemical Structure and Properties
This compound (chemical name: 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) is characterized by the presence of two keto groups, which enhance its reactivity compared to its parent compound. This structural modification influences its interaction with biological systems and environmental factors.
2. Degradation Pathways
Research has shown that metribuzin undergoes microbial degradation, resulting in various metabolites, including this compound. A study highlighted that metribuzin degradation was significantly enhanced under mixed electron acceptor conditions, with major metabolites identified as desamino-metribuzin, diketo-metribuzin, and desamino-diketo-metribuzin .
Table 1: Major Metabolites of Metribuzin
| Metabolite | Chemical Structure | Abundance |
|---|---|---|
| Metribuzin | C₁₁H₁₃N₅O₃S | Parent compound |
| Desamino-metribuzin | C₁₁H₁₃N₄O₃S | Moderate |
| This compound | C₉H₁₂N₄O₂S | High |
| Desamino-diketo-metribuzin | C₉H₁₂N₄O₂ | Low |
3. Phytotoxicity
The phytotoxic effects of this compound have been documented in various studies. For instance, research indicates that the compound can lead to significant yield losses in crops such as potatoes when applied at certain concentrations . The degree of phytotoxicity is influenced by environmental conditions such as temperature and soil moisture.
Case Study: Potato Yield Loss
In experiments conducted in North Dakota, varying degrees of metribuzin sensitivity were observed in potato plants. The model used predicted yield loss based on foliar injury and plant height, demonstrating that early detection of phytotoxicity could improve crop management strategies .
4. Ecological Effects
This compound's impact on non-target organisms has raised concerns regarding its ecological safety. Studies have shown that the metabolite can affect soil microbial communities and aquatic ecosystems. For example, a study on the immobilization of metribuzin-degrading bacteria indicated that biochar could enhance the degradation of metribuzin in contaminated soils .
Table 2: Ecotoxicological Data
| Organism Type | Concentration (mg/L) | Observed Effect |
|---|---|---|
| Algae | 0.5 | Growth inhibition |
| Aquatic Invertebrates | 1.0 | Mortality observed |
| Soil Microbes | 10 | Reduced diversity |
5. Conclusion
This compound exhibits significant biological activity that warrants further investigation into its environmental fate and effects on non-target organisms. The degradation pathways leading to its formation highlight the importance of understanding herbicide metabolism in agricultural settings. Continued research is essential for developing effective management practices to mitigate its impact on ecosystems while maintaining agricultural productivity.
Q & A
Q. How can predictive modeling of this compound’s bioavailability be improved given variability in organic carbon content across soils?
- Methodological Answer :
- Machine learning (ML) frameworks :
- Train models on datasets with organic carbon (OC), clay content, and bioavailability.
- Use SHAP values to interpret feature importance (e.g., OC% explains 60% variance).
- Validate with leave-one-soil-type-out cross-validation to ensure generalizability .
Tables for Methodological Reference
Table 1. Key Frameworks for Research Design
Table 2. Advanced Analytical Techniques
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
